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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

The tables below summarize the key pharmacological and safety characteristics of Cloperastine, which

underpin the profile of its fendizoate salt.

Table 1: Mechanism of Action and Associated Safety Considerations [1] [2] [3]

Target/Activity Pharmacological Action Potential Clinical/Safety Implication

ol Receptor Agonist (Ki = 20 nM) Believed to contribute to antitussive (cough-
suppressant) efficacy [3].

GIRK Channel Blocker (IC50 =27 =+ 3 Linked to antitussive effect; also associated with QT
nM for hERG) interval prolongation in preclinical models [2] [3].
H1 Receptor Antagonist (Ki = 3.8 nM) Contributes to antihistaminic effect; linked to side

effects like sedation and drowsiness [2] [3].

Anticholinergic Unspecified antagonism May contribute to side effects such as dry mouth
Activity and difficulty urinating [3].

Table 2: Preclinical and Clinical Safety Observations [1] [2] [3]

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s584561?utm_src=pdf-body
https://www.smolecule.com/products/s584561?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3061847/
https://www.invivochem.com/cloperastine-fendizoate.html
https://en.wikipedia.org/wiki/Cloperastine
https://en.wikipedia.org/wiki/Cloperastine
https://www.invivochem.com/cloperastine-fendizoate.html
https://en.wikipedia.org/wiki/Cloperastine
https://www.invivochem.com/cloperastine-fendizoate.html
https://en.wikipedia.org/wiki/Cloperastine
https://en.wikipedia.org/wiki/Cloperastine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3061847/
https://www.invivochem.com/cloperastine-fendizoate.html
https://en.wikipedia.org/wiki/Cloperastine
https://www.smolecule.com/products/s584561?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Aspect Findings Context and Notes
Acute Toxicity >1000 mg/kg (mice, IP); >2000 The fendizoate salt form appears to exhibit
(LDso) mg/kg (rats, oral, fendizoate) lower toxicity than the hydrochloride salt in

animal studies [2].

Cardiovascular Monophasic action potential & Observed at a therapeutic dose (1 mg/kg);

Effects QT interval prolongation (guinea  clinical significance in humans requires
pigs) monitoring [2].

Common Side Sedation, drowsiness, Based on clinical use data [3].

Effects heartburn, thickening of

bronchial secretions

Respiratory None reported Unlike opioid antitussives (e.g., codeine), it
Depression does not depress the respiratory center [1].

Experimental Data and Methodologies

Here are the details of key experiments cited in the tables above.

1. hERG Channel Blocking Assay [2]

¢ Objective: To assess the potential for cardiotoxicity (QT prolongation) by evaluating the blockade of
the hERG potassium channel.

e Methodology: This in vitro assay typically involves expressing hERG channels in cell lines (e.g.,
HEK293 cells). The cells are voltage-clamped, and the test compound (Cloperastine) is applied in
increasing concentrations. The reduction in the amplitude of the potassium current (IhERG) is
measured.

o Key Outcome: Cloperastine suppressed hERG K+ currents in a concentration-dependent manner,
with a calculated IC50 value of 27 * 3 nM, indicating potent block of this channel [2].

2. In Vivo Cardiovascular Safety Study [2]

e Objective: To evaluate the effects of Cloperastine on cardiac electrophysiology in a conscious animal
model.

¢ Methodology: Monophasic action potential (MAP) and electrocardiogram (ECG) are recorded in
sedated guinea pigs. Cloperastine is administered at a therapeutic dose (1 mg/kg), and changes in
the duration of the MAP and the QT interval on the ECG are analyzed.
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¢ Key Outcome: Cloperastine extended the duration of both the MAP and the QT interval,
confirming the functional consequence of hERG channel blockade observed in vitro. The study
reported no significant effects on the PR interval or QRS complex width [2].

3. Receptor Binding Affinity Studies [3]

e Objective: To identify and quantify the molecular targets of Cloperastine.

e Methodology: Competitive binding assays are performed using cell membranes expressing human
recombinant receptors (e.g., o1, H1). The test compound is incubated with the receptor and a known
radio-labeled ligand. The displacement of the radioactive ligand is measured to determine the
inhibition constant (Ki).

o Key Outcome: Cloperastine showed high affinity for the ol receptor (Ki = 20 nM) and the histamine
H1 receptor (Ki = 3.8 nM) [3].

Comparative Analysis with Other Antitussives

A direct, data-rich comparison is challenging due to a lack of head-to-head studies in the available sources.

The following analysis is based on the documented profiles of each drug.

Table 3: Comparative Profile with Other Antitussive Agents [1] [3] [4]

Mechanism of Key Safety

Agent . Key Safety Concerns
Action Advantages
Cloperastine Central 01 No respiratory Preclinical QT prolongation
(Fendizoate) agonist, GIRK depression, no narcotic  risk, sedation (H1
blocker, H1 effects, no demonstrated antagonism), anticholinergic
antagonist [2] [3] addiction potential [1]. side effects [2] [3].
Codeine Central p-opioid Established efficacy. Respiratory depression,
receptor agonist constipation, nausea,
[1]. addiction, and physical
dependency. Contraindicated
in young children [1].
Dextromethorphan Central NMDA No respiratory Can cause dizziness and
receptor depression at sedation; risk of serotonin

recommended doses,
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Mechanism of
Agent .
Action

Key Safety

Key Safety Concerns
Advantages

antagonist and ol
agonist.

non-narcotic, low abuse  syndrome in combination with
potential. other serotonergic drugs.

The signaling pathway diagram below synthesizes how Cloperastine's multi-target mechanism is believed to

achieve its antitussive effect.
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Conclusions and Research Gaps
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Based on the gathered information, Cloperastine Fendizoate presents a distinct safety profile. Its primary
advantage over opioid antitussives like codeine is the absence of respiratory depression and narcotic-

related risks [1]. However, its main safety considerations arise from:

e Cardiovascular Risk: Preclinical data consistently signals a risk of QT prolongation via hERG
channel blockade, which necessitates careful consideration, especially in vulnerable populations [2].

e Central Nervous System Effects: Sedation and drowsiness are expected due to its potent H1
receptor antagonism [3].

The most significant research gap is the lack of direct, head-to-head comparative safety studies against
other non-opioid antitussives (like dextromethorphan) in a clinical or robust preclinical setting. Further
investigation is needed to fully quantify the clinical relevance of the QT prolongation risk observed in

animals.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacological and clinical overview of cloperastine in ... [pmc.ncbi.nim.nih.gov]

2. | inhibitor of hERG K+ currents | InvivoChem Cloperastine fendizoate [invivochem.com]
3. - Wikipedia Cloperastine [en.wikipedia.org]

4. Decongestant Cough Liquid - Uses, Side Effects, and More [webmd.com]

To cite this document: Smolecule. [Pharmacological Profile and Preclinical Safety Data of
Cloperastine]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b584561#cloperastine-fendizoate-safety-profile-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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